N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Amidation: The final step involves the coupling of the benzothiazole derivative with 3-(propanoylamino)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the benzamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions could occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction might produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
6-Ethoxybenzothiazole: A derivative with similar structural features.
3-(Propanoylamino)benzoic acid: A related compound with potential biological activity.
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide is unique due to the combination of the benzothiazole core with the ethoxy and propanoylamino substituents, which may confer distinct biological properties and reactivity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C19H19N3O3S/c1-3-17(23)20-13-7-5-6-12(10-13)18(24)22-19-21-15-9-8-14(25-4-2)11-16(15)26-19/h5-11H,3-4H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
PYLRDZISICBOCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Origin of Product |
United States |
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